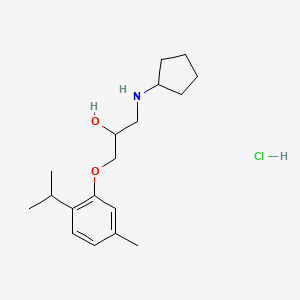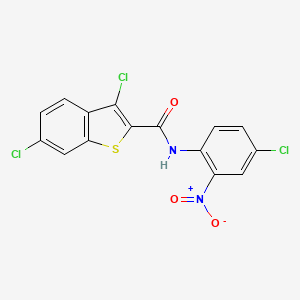
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. This compound is widely recognized for its ability to block the binding of epinephrine and norepinephrine to β2-adrenergic receptors, which are found in the lungs, heart, and skeletal muscle.
Wirkmechanismus
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a competitive antagonist of β2-adrenergic receptors, which are G protein-coupled receptors that are activated by epinephrine and norepinephrine. When these catecholamines bind to β2-adrenergic receptors, they stimulate the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA) and leads to various physiological effects. By blocking the binding of epinephrine and norepinephrine to β2-adrenergic receptors, 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 depend on the tissue and cell type being studied. In general, this compound reduces the effects of β2-adrenergic receptor activation, such as bronchodilation, vasodilation, and increased heart rate. Additionally, 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to inhibit lipolysis and increase insulin secretion in pancreatic β-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors, which allows researchers to study the specific effects of β2-adrenergic receptor activation. Additionally, this compound has a long half-life and can be administered orally or intravenously. However, one limitation of using 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 is that it may have off-target effects on other adrenergic receptors or ion channels, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551. One potential area of study is the role of β2-adrenergic receptors in metabolic diseases, such as obesity and type 2 diabetes. Additionally, researchers could investigate the effects of 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the development of more selective and potent β2-adrenergic receptor antagonists could lead to new insights into the function of these receptors and their potential as therapeutic targets.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the function of β2-adrenergic receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Additionally, 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 has been used to study the effects of β2-adrenergic receptor activation on skeletal muscle metabolism and glucose uptake.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNZTQRNUNRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(diphenylmethyl)piperazine](/img/structure/B4174965.png)
![ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate](/img/structure/B4174971.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B4174978.png)
![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-phenylacetamide](/img/structure/B4174982.png)
![5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174999.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)

![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4175023.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175030.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)